5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety, a pyrimidine ring, and multiple functional groups such as chloro, fluoro, and methanesulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multistep organic synthesis. One common approach includes the following steps:
Friedel-Crafts Acylation:
Nitration and Reduction: Nitration of the aromatic ring followed by reduction to introduce amino groups.
Sulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Coupling Reactions: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Shares similar functional groups and structural motifs.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains similar halogenated aromatic rings.
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups and the presence of both benzofuran and pyrimidine rings
Properties
Molecular Formula |
C22H15ClFN3O5S |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H15ClFN3O5S/c1-11-7-8-12(9-15(11)24)19(28)20-17(13-5-3-4-6-16(13)32-20)26-21(29)18-14(23)10-25-22(27-18)33(2,30)31/h3-10H,1-2H3,(H,26,29) |
InChI Key |
LSNVTEMSSRYRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C)F |
Origin of Product |
United States |
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